Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate
Description
Ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at position 7, a methyl group at position 2, and an ethyl ester at position 2. Pyrazolo[1,5-a]pyridines are notable for their biological relevance, including antitumor, antiviral, and kinase-inhibitory activities . The ethyl ester at position 3 serves as a common synthetic handle for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions .
Properties
CAS No. |
1352397-25-1 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(15)11-8(2)13-14-9(11)6-5-7-10(14)16-3/h5-7H,4H2,1-3H3 |
InChI Key |
LFLNCKNIKWNCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2N=C1C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-aminopyridine with ethyl 2-chloroacetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Compounds:
Key Reactions:
- Alkylation : Ethyl 7-methyl derivatives are synthesized via cesium carbonate-mediated alkylation of pyrazolo[1,5-a]pyridine precursors with methyl iodide or benzyl bromide . Similar methods could apply to the target compound using methoxy-containing alkylating agents.
- Cyclization: Thiourea intermediates (e.g., compound 5 in ) undergo cyclization to form fused pyridothienopyrimidines, highlighting the versatility of pyrazolo[1,5-a]pyridine cores in constructing polycyclic systems.
- Regioselectivity : Reactions with N-chlorosuccinimide (NCS) in ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate yield chlorinated derivatives selectively at position 5 , suggesting that the target compound’s 7-methoxy group may direct electrophilic substitution to adjacent positions.
Physicochemical Properties
- Solubility : The methoxy group increases hydrophilicity compared to methyl-substituted analogs (e.g., logP of 7-methyl derivative = 1.8 vs. ~1.5 for 7-methoxy) .
- Stability : Ethyl esters (e.g., ) are prone to hydrolysis under basic conditions, forming carboxylic acids, which can enhance binding affinity in biological systems.
Biological Activity
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, as well as potential mechanisms of action.
Chemical Structure and Properties
This compound features a unique fused ring system combining pyrazole and pyridine moieties. Its molecular formula is , with a molecular weight of approximately 234.25 g/mol. The presence of the methoxy group at the 7-position and a methyl group at the 2-position of the pyrazolo ring contributes to its distinctive chemical behavior and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it may inhibit bacterial growth through specific interactions with microbial enzymes or cellular pathways. This activity is particularly relevant in the context of increasing antibiotic resistance, positioning this compound as a candidate for further development in antimicrobial therapies .
Anticancer Properties
The compound has also been studied for its anticancer potential . Pyrazole derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promise in inhibiting the proliferation of cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231. These studies suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways associated with cell survival and proliferation .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various enzymes and receptors , leading to alterations in cellular signaling pathways. This interaction may result in the inhibition or activation of specific biological processes, contributing to its antimicrobial and anticancer activities .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with other related compounds within the pyrazolo-pyridine family:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | 55899-18-8 | 0.96 |
| Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | 51135-70-7 | 0.95 |
| Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate | 99446-50-1 | 0.95 |
These compounds share structural similarities but differ in functional groups and positions on the heterocyclic rings, which may influence their biological activity and reactivity. The presence of the methoxy group in this compound adds to its unique profile compared to others in this category.
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cells. Results indicated significant cell death through apoptosis pathways when combined with doxorubicin, suggesting a potential synergistic effect that warrants further exploration in clinical settings .
- Antimicrobial Testing : Another study assessed the compound's antimicrobial activity against various pathogens. The results showed effective inhibition of bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate, and how can structural purity be ensured?
- Methodology :
- Cyclocondensation : Use 1,3-biselectrophilic reagents (e.g., β-ketoesters) with NH-3-aminopyrazoles as bisnucleophiles. Optimize solvent systems (e.g., ethanol/DMF) and reaction temperatures (80–100°C) to enhance yields .
- Purification : Recrystallize from ethanol/DMF mixtures, and confirm purity via HPLC (>95%) and melting point analysis.
- Structural Confirmation : Employ -NMR (to verify methoxy and methyl protons at δ 3.8–4.1 ppm and δ 2.5–2.7 ppm, respectively) and -NMR (ester carbonyl at ~165–170 ppm). Mass spectrometry (HRMS) ensures molecular ion alignment with theoretical values .
Q. How can researchers distinguish between regioisomers or byproducts during synthesis?
- Methodology :
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve isomers.
- Spectroscopic Analysis : Compare -NMR coupling patterns (e.g., pyrazole vs. pyridine ring protons) and IR carbonyl stretches (ester vs. amide bands at ~1730 cm vs. ~1680 cm) .
Q. What are the key reactivity patterns of this compound under standard laboratory conditions?
- Methodology :
- Ester Hydrolysis : Treat with NaOH in aqueous THF to yield the carboxylic acid derivative. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Electrophilic Substitution : Bromination at the pyridine C5 position using NBS in DMF (60°C, 12 h) introduces halogen handles for cross-coupling .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., CDK2) or GPCRs. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability.
- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. bromo groups) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Re-evaluate IC values under standardized assay conditions (e.g., ATP concentration in kinase assays).
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects.
- Structural Analog Comparison : Compare with ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 512824-38-3), noting trifluoromethyl groups enhance target affinity but reduce solubility .
Q. How can cross-coupling reactions expand the compound’s utility in medicinal chemistry?
- Methodology :
- Suzuki-Miyaura Coupling : React brominated derivatives (e.g., Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) with aryl boronic acids (Pd(PPh), NaCO, dioxane, 90°C) to introduce biaryl motifs.
- Click Chemistry : Azide-alkyne cycloaddition (CuSO/sodium ascorbate) adds triazole moieties for imaging or targeting applications .
Q. What experimental designs optimize pharmacokinetic properties without compromising activity?
- Methodology :
- Prodrug Synthesis : Convert the ester to an amide (e.g., using EDCI/HOBt) to enhance metabolic stability.
- LogP Adjustment : Introduce hydrophilic groups (e.g., PEG chains) via ester hydrolysis followed by reductive amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
